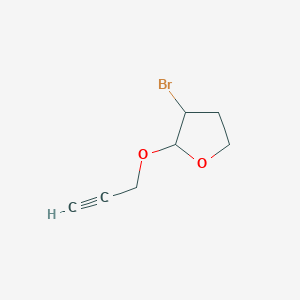

3-Bromo-2-(2-propynyloxy)tetrahydrofuran

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

445389-46-8 |

|---|---|

Molecular Formula |

C7H9BrO2 |

Molecular Weight |

205.05 g/mol |

IUPAC Name |

3-bromo-2-prop-2-ynoxyoxolane |

InChI |

InChI=1S/C7H9BrO2/c1-2-4-9-7-6(8)3-5-10-7/h1,6-7H,3-5H2 |

InChI Key |

AWULWFRVGOGUEH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCOC1C(CCO1)Br |

Origin of Product |

United States |

Significance Within the Realm of Halogenated Tetrahydrofuran Derivatives

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. nih.gov The introduction of a halogen atom, such as bromine, onto the THF scaffold significantly modulates its chemical properties and reactivity. Halogenated organic compounds are of paramount importance in the pharmaceutical industry, as the inclusion of halogens can enhance a drug's lipophilicity, binding affinity, and metabolic stability. tutorchase.comresearchgate.net

The presence of a bromine atom at the 3-position of the tetrahydrofuran ring in 3-Bromo-2-(2-propynyloxy)tetrahydrofuran introduces a key functional handle. This bromine atom can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, including well-established transition-metal-catalyzed cross-coupling reactions. This versatility allows for the elaboration of the tetrahydrofuran core, enabling the synthesis of highly substituted and complex cyclic ethers. tandfonline.com Furthermore, the stereochemistry of the bromine atom can influence the conformational preferences of the tetrahydrofuran ring, which can be crucial in the synthesis of stereochemically defined target molecules. nih.gov The strategic placement of the bromine atom adjacent to the ether linkage at the anomeric C-2 position can also influence the reactivity of the acetal (B89532) moiety, potentially leading to stereoselective substitution reactions. nih.gov

Conceptual Framework and Research Trajectory for the Chemical Entity

3-Bromo-2-(2-propynyloxy)tetrahydrofuran represents a bifunctional building block, where the two reactive sites—the bromine atom and the terminal alkyne—can be addressed orthogonally. nih.gov This dual reactivity opens up numerous avenues for its application in the synthesis of novel chemical entities. A key research trajectory for this compound lies in its use as a molecular scaffold or linker in the design of complex molecular architectures and bioactive molecules. csmres.co.uknih.govnih.govboronmolecular.com

For instance, the propargyl group can be utilized for conjugation to a biomolecule or a solid support via click chemistry, while the bromine atom can serve as a point for further diversification through cross-coupling reactions. This approach is particularly relevant in the field of medicinal chemistry for the development of proteolysis-targeting chimeras (PROTACs) and other bifunctional molecules that require the precise spatial arrangement of two distinct chemical entities. wuxibiology.commarcherin.bemdpi.comresearchgate.net

Future research could also focus on exploring the intramolecular reactions of This compound . The proximity of the alkyne and the brominated carbon could facilitate novel cyclization cascades, leading to the formation of unique fused or bridged heterocyclic systems. The development of stereoselective synthetic routes to different diastereomers of this compound would further enhance its utility as a chiral building block for the synthesis of enantiomerically pure natural products and pharmaceuticals.

To illustrate the potential of this compound, the following table outlines some of its key physicochemical properties, which are essential for its application in organic synthesis.

| Property | Value |

| Molecular Formula | C₇H₉BrO₂ |

| Molecular Weight | 205.05 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in common organic solvents |

The following table presents plausible, though hypothetical, spectroscopic data for This compound , which would be crucial for its characterization.

| Spectroscopic Data | Plausible Values |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 5.30-5.20 (m, 1H), 4.40-4.30 (m, 1H), 4.25 (d, J = 2.4 Hz, 2H), 4.10-3.90 (m, 2H), 2.50 (t, J = 2.4 Hz, 1H), 2.40-2.20 (m, 2H) |

| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 105.0, 79.5, 75.0, 68.0, 56.0, 50.0, 35.0 |

| IR (neat) ν (cm⁻¹) | 3290 (≡C-H), 2115 (C≡C), 1090 (C-O) |

| Mass Spectrometry (EI) m/z | 204/206 [M]⁺ |

Advanced Applications and Functionalization Strategies Derived from 3 Bromo 2 2 Propynyloxy Tetrahydrofuran

Role as a Key Intermediate in Complex Organic Synthesis

The strategic placement of orthogonal reactive sites—the bromo substituent and the propargyloxy group—on the stable tetrahydrofuran (B95107) scaffold makes 3-Bromo-2-(2-propynyloxy)tetrahydrofuran an ideal precursor for constructing a wide array of more complex heterocyclic systems.

Substituted tetrahydrofurans are prevalent structural motifs in a vast number of biologically active natural products, including annonaceous acetogenins, lignans, and polyether antibiotics. nih.govnih.gov Consequently, significant research has been dedicated to developing stereoselective methods for their construction. nih.gov The functional groups present in this compound allow it to be a strategic starting point for creating diverse tetrahydrofuran architectures.

Furthermore, the propargyl group can be envisioned as a precursor to a furan (B31954) ring through various synthetic transformations. Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols are known to produce substituted furans efficiently. organic-chemistry.org Similarly, the Paal-Knorr synthesis, a classic method involving the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, represents a fundamental route to substituted furans. wikipedia.org The alkyne in this compound could potentially be converted to the necessary diketone precursor, thus enabling access to furan-containing molecules.

| Transformation Type | Reagents/Catalysts | Resulting Architecture |

| Asymmetric Henry Reaction & Iodocyclization | Copper Catalysts, Iodine | Polysubstituted Tetrahydrofurans chemistryviews.org |

| Dehydrative Cyclization | Gold Catalysts (e.g., (Ph₃P)AuCl-AgNTf₂) | Substituted Furans organic-chemistry.org |

| Paal-Knorr Furan Synthesis | Acid Catalyst (from 1,4-dicarbonyl precursor) | Substituted Furans wikipedia.org |

The bromine atom at the C-3 position of the tetrahydrofuran ring is a key functional handle for introducing a variety of substituents via cross-coupling reactions. This is analogous to the use of 3-bromofuran (B129083) as a starting material for a wide range of 3-substituted furans, which are important in medicinal chemistry. wikipedia.org Transition metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. By reacting this compound with various heteroarylboronic acids or their derivatives in the presence of a palladium catalyst, it is possible to synthesize a library of 3-heteroaryl-substituted tetrahydrofurans. Such catalytic methods offer a broad substrate scope and good functional group tolerance. organic-chemistry.orgresearchgate.net

The synthesis of 2,5-disubstituted tetrahydrofurans is of significant interest due to their presence in numerous natural products. nih.gov Various stereoselective methods have been developed for their preparation. nih.govchemistryviews.org Palladium-catalyzed reactions of aryl or vinyl bromides with γ-hydroxy terminal alkenes, for instance, afford trans-2,5-disubstituted tetrahydrofurans with high diastereoselectivity. nih.gov While this compound already possesses a substituent at the 2-position, the bromine at C-3 and the terminal alkyne provide avenues for further functionalization that could lead to complex substitution patterns, including modifications that ultimately result in 2,5-disubstituted frameworks after subsequent ring-opening and closing strategies or rearrangement reactions. Another patented approach involves the reaction of acetals with monoalkyl zinc halides under the catalysis of a Lewis acid to produce 2,5-disubstituted tetrahydrofurans with high yield. google.com

| Synthetic Method | Key Reagents | Stereoselectivity | Reference |

| Palladium-Catalyzed Cyclization | γ-Hydroxy Terminal Alkenes, Aryl Bromides, Pd Catalyst | High (trans-2,5) | nih.gov |

| Asymmetric Iodocyclization | γ,δ-Unsaturated Alcohols, Copper Catalyst | Excellent (up to 97% ee) | chemistryviews.org |

| Organozinc Reaction | Lactone-derived Acetal (B89532), Monoalkyl Zinc Halide, Lewis Acid | Not specified | google.com |

Contributions to Organometallic and Catalytic Chemistry

The dual functionality of this compound makes it an exemplary substrate for exploring novel organometallic reactions and developing new catalytic methodologies for molecular derivatization.

The terminal alkyne and the carbon-bromine bond are both highly susceptible to transformations mediated by transition metals. Gold and iron catalysts are particularly effective in activating alkynes for various reactions. For example, FeCl₃ has been shown to catalyze the tandem propargylation-cycloisomerization of propargylic alcohols with 1,3-dicarbonyl compounds to yield highly substituted furans. organic-chemistry.org The propargyloxy group in the title compound is an ideal site for such gold- or iron-mediated cyclization or addition reactions.

Simultaneously, the C-Br bond can be activated by metals like palladium, rhodium, or iridium for C-H functionalization or cross-coupling purposes. diva-portal.org The development of one-pot, two-step coupling reactions from polyhalogenated platforms demonstrates the ability to selectively functionalize different halogen sites using palladium catalysis, a strategy that could be adapted for the sequential modification of the bromo and alkyne groups in this compound. researchgate.net

The development of catalytic methods for the derivatization of heterocyclic cores is a cornerstone of modern synthetic chemistry. The structure of this compound is well-suited for derivatization using a range of catalysts.

Palladium and Copper: Palladium/copper co-catalyzed cross-coupling reactions are widely used to functionalize C-Br bonds. researchgate.net This methodology could be applied to introduce aryl, vinyl, or alkyl groups at the C-3 position.

Gold: Gold catalysts are renowned for their ability to catalyze the cycloisomerization of enynes or diols containing alkynes, providing access to complex furan and tetrahydrofuran systems. organic-chemistry.org The propargyloxy moiety is a prime substrate for such transformations.

Lewis Acids: Lewis acids can mediate the rearrangement of tetrahydrofuran precursors to yield highly substituted products, demonstrating catalytic control over stereochemistry. nih.gov

The utility of brominated heterocycles as versatile synthetic intermediates is well-established, as seen with 3-bromofuran, which serves as a precursor to numerous complex molecules and natural products through catalytic functionalization. wikipedia.org

Integration into Polymer Chemistry and Materials Science

The presence of the propargyl group in this compound makes it an ideal candidate for integration into polymer chemistry, particularly through "click" chemistry reactions.

Design and Synthesis of "Clickable" Polymeric Scaffolds

The terminal alkyne of the propargyloxy group is a key functionality for participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This reaction allows for the efficient and specific covalent attachment of the tetrahydrofuran derivative onto azide-functionalized polymer backbones or for the polymerization with azide-containing monomers to form "clickable" scaffolds.

The synthesis of such scaffolds would typically involve the reaction of this compound with a pre-existing polymer that has been modified to include azide (B81097) groups. The resulting polymer would be decorated with pendant tetrahydrofuran moieties, each retaining the reactive bromine atom for further functionalization.

Table 1: Potential "Click" Reaction Components for Polymeric Scaffold Synthesis

| Component 1 (Alkyne) | Component 2 (Azide) | Resulting Linkage | Potential Polymer Backbone |

| This compound | Azide-modified polystyrene | 1,2,3-Triazole | Polystyrene |

| This compound | Azide-functionalized polyethylene (B3416737) glycol (PEG) | 1,2,3-Triazole | Polyethylene glycol |

| This compound | Poly(glycidyl methacrylate) after azide ring-opening | 1,2,3-Triazole | Poly(glycidyl methacrylate) |

The bromine atom on the tetrahydrofuran ring provides a secondary site for modification, which could be exploited either before or after the "click" reaction. This dual reactivity would allow for the creation of multifunctional polymeric materials with precisely controlled architectures and properties. For instance, the bromine could be substituted with other functional groups via nucleophilic substitution reactions, introducing moieties for drug delivery, imaging, or tailored surface properties.

Utilization as a Mechanistic Probe in Biochemical Studies

In the realm of biochemistry, the unique combination of functional groups in this compound makes it a promising candidate for use as a mechanistic probe. researchgate.net Its utility in this area stems from the ability of its reactive sites to covalently interact with biological macromolecules, such as enzymes, allowing for the study of their structure and function.

The bromine atom can act as a leaving group in the presence of nucleophilic residues (e.g., cysteine, histidine, or lysine) within the active site of an enzyme, leading to the formation of a stable covalent bond. This process, known as affinity labeling, can be used to identify and map the active sites of enzymes.

Simultaneously, the terminal alkyne of the propargyloxy group serves as a "handle" for further analysis. After the probe has covalently attached to its target protein, the alkyne can be "clicked" with an azide-containing reporter molecule, such as a fluorophore or a biotin (B1667282) tag. This allows for the visualization of the labeled protein via fluorescence microscopy or its isolation and identification through affinity purification techniques.

Table 2: Functional Roles of Moieties in this compound as a Mechanistic Probe

| Moiety | Function | Mechanism of Action |

| Bromine Atom | Reactive Group / "Warhead" | Acts as a leaving group for nucleophilic attack by amino acid residues, leading to covalent modification of the target protein. |

| Tetrahydrofuran Ring | Scaffold | Provides a stable and defined three-dimensional structure to position the reactive and reporter groups. |

| Propynyloxy Group (Alkyne) | Reporter Handle / "Click" Functionality | Enables covalent attachment of reporter molecules (e.g., fluorophores, biotin) via azide-alkyne cycloaddition for detection and analysis. |

The tetrahydrofuran ring itself can also play a role in the probe's specificity, potentially mimicking the structure of natural substrates or cofactors that bind to the target enzyme. This structural analogy can enhance the binding affinity and selectivity of the probe for its intended biological target. While specific applications of this compound as a mechanistic probe are not yet widely reported in the literature, its design principles align well with those of successful activity-based probes used in chemical biology.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 3-bromo-2-(2-propynyloxy)tetrahydrofuran?

The synthesis typically involves functionalization of tetrahydrofuran (THF) derivatives. A two-step approach may include:

- Step 1 : Introduction of the propynyloxy group via nucleophilic substitution or etherification under anhydrous conditions using propargyl bromide and a base (e.g., triethylamine) in THF solvent .

- Step 2 : Bromination at the 3-position using brominating agents like N-bromosuccinimide (NBS) under radical or light-initiated conditions. Reaction monitoring via thin-layer chromatography (TLC) is critical to optimize yield and purity . Note: Catalyst selection (e.g., palladium-based systems) for regioselective bromination may require further optimization based on THF derivative reactivity .

Q. How can researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : Resolve stereochemistry and confirm substitution patterns (e.g., bromine placement). Crystallization in non-polar solvents (hexane/ethyl acetate) is recommended for stable crystal formation .

- NMR spectroscopy : H and C NMR to identify proton environments (e.g., propynyloxy protons at δ 4.5–5.0 ppm) and bromine-induced deshielding effects .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns consistent with bromine (1:1 ratio for Br/Br) .

Q. What solvent systems and reaction conditions enhance the stability of this compound during storage?

- Store under inert gas (argon/nitrogen) at –20°C to prevent peroxide formation, a common issue with ethers like THF .

- Use stabilizers (e.g., BHT) at 0.1% w/w to inhibit radical degradation. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How do catalytic systems influence regioselectivity in the bromination of THF derivatives?

- Radical bromination : NBS with AIBN initiator favors allylic or tertiary positions due to radical stability. For 3-bromo-THF derivatives, steric effects may dominate over electronic factors .

- Electrophilic bromination : Lewis acids (e.g., FeBr) direct bromine to electron-rich sites. Computational modeling (DFT) can predict regioselectivity by analyzing frontier molecular orbitals .

- Contradiction : Evidence from THF hydrogenation (PdO catalysts) suggests steric hindrance from the propynyloxy group may alter bromine placement .

Q. What strategies improve stereochemical control in the synthesis of enantiopure this compound?

- Enzymatic resolution : Lipase-PS catalyzed hydrolysis of racemic precursors can isolate enantiomers. For example, (R)- and (S)-isomers were resolved with >90% ee in HIV protease inhibitor studies .

- Chiral auxiliaries : Use of Evans oxazolidinones or Oppolzer sultams during etherification to induce asymmetry .

Q. How does the propynyloxy group impact the compound’s reactivity in cross-coupling reactions?

- Sonogashira coupling : The alkyne moiety enables direct coupling with aryl halides, but bromine at the 3-position may compete. Use Pd(PPh)/CuI in THF/NEt to prioritize alkyne coupling .

- Competing pathways : Bromine may undergo elimination under basic conditions, forming dihydrofuran byproducts. Monitor via GC-MS to optimize catalyst loading and temperature .

Q. What computational tools are effective for predicting the bioactivity or degradation pathways of this compound?

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes in antiviral studies) using AutoDock Vina .

- DFT calculations : Analyze bond dissociation energies (BDEs) to predict stability under oxidative or hydrolytic conditions. For example, the C-Br bond is susceptible to nucleophilic attack (SN) in polar aprotic solvents .

Data Contradictions and Validation

- Catalyst efficiency in THF systems : While Cu–ZnO–ZrO catalysts show high THF selectivity (46%) in maleic anhydride hydrogenation , brominated derivatives may require alternative catalysts (e.g., Pd/C) due to steric effects.

- Stereochemical outcomes : Enzymatic resolution in achieved high enantiopurity, but conflicting results may arise if the propynyloxy group induces unexpected steric interactions during synthesis. Validate via circular dichroism (CD) spectroscopy.

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.